Vericiguat-d3 (hydrochloride)

Description

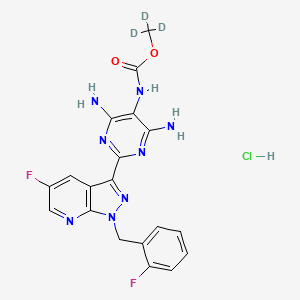

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17ClF2N8O2 |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3; |

InChI Key |

MEOLGPNZHXRKRG-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |

Origin of Product |

United States |

Isotopic Synthesis and Chemical Labeling Strategies

The synthesis of Vericiguat-d3 (hydrochloride) involves the introduction of three deuterium (B1214612) atoms into the methyl carbamate (B1207046) group of the Vericiguat (B611664) molecule. synzeal.comclearsynth.com This specific labeling provides a stable isotope-labeled internal standard essential for sensitive and accurate quantification in complex biological matrices.

Synthetic Pathways to Vericiguat-d3 (hydrochloride) from Precursors

The synthesis of Vericiguat-d3 initiates from a common precursor to Vericiguat. The key step in achieving the desired deuteration is the use of a deuterated methylating agent. The chemical name for Vericiguat-d3 is Methyl-d3 (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate. synzeal.comclearsynth.com The final step typically involves the reaction of the amine precursor with a deuterated methyl chloroformate or a similar reagent to form the trideuteriomethyl carbamate moiety. vivanls.com The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt. daicelpharmastandards.com

While specific proprietary synthesis details are not extensively published, the general approach relies on well-established carbamate formation reactions, adapted for the inclusion of the isotopic label. The parent compound, Vericiguat, has a detailed synthetic route described in medicinal chemistry literature, which involves the coupling of a pyrazolopyridine core with a diaminopyrimidine moiety. acs.org The synthesis of the d3 analog would follow a similar pathway, with the introduction of the deuterated methyl group at a late stage to maximize isotopic incorporation and minimize loss of the expensive deuterated reagent.

Spectroscopic and Chromatographic Verification of Isotopic Enrichment

Confirmation of successful deuteration and determination of isotopic purity are critical quality control steps in the production of Vericiguat-d3 (hydrochloride). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose. rsc.org

Mass Spectrometric Confirmation of Deuteration (e.g., accurate mass, isotopic pattern)

Mass spectrometry (MS) is a primary technique for verifying the incorporation of deuterium atoms. The molecular weight of Vericiguat-d3 is higher than that of its non-deuterated counterpart due to the three deuterium atoms.

High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule, including the presence of the deuterium atoms. rsc.org The expected exact mass for the free base of Vericiguat-d3 (C19H13D3F2N8O2) is approximately 429.155 Da. nih.gov The analysis of the isotopic pattern in the mass spectrum further corroborates the level of deuterium incorporation. The relative abundance of the M+1, M+2, and M+3 peaks in relation to the molecular ion peak (M) allows for the calculation of isotopic enrichment. For Vericiguat-d3, a significant increase in the M+3 peak is expected.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantitative analysis of Vericiguat in biological samples, and it is also employed to confirm the identity and purity of Vericiguat-d3. researchgate.netsnv63.ru

Table 1: Physicochemical Properties of Vericiguat-d3

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C19H13D3F2N8O2 | vivanls.com |

| Molecular Weight (Free Base) | 429.4 | synzeal.comvivanls.com |

| Molecular Formula (HCl Salt) | C19H14D3ClF2N8O2 | daicelpharmastandards.cominvivochem.com |

| Molecular Weight (HCl Salt) | 465.86 | daicelpharmastandards.cominvivochem.com |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of the deuterium atoms within the Vericiguat-d3 molecule. rsc.org While proton (¹H) NMR can show the absence of signals at the site of deuteration, deuterium (²H or D) NMR directly observes the deuterium nuclei. sigmaaldrich.com

In the ¹H NMR spectrum of Vericiguat-d3, the characteristic singlet corresponding to the methyl carbamate protons in Vericiguat would be significantly diminished or absent. acs.org Conversely, the ²H NMR spectrum would exhibit a signal at the chemical shift corresponding to the methyl group, confirming that deuteration occurred at the intended position. sigmaaldrich.com The integration of this signal in the ²H NMR spectrum can also be used to assess the isotopic enrichment. This spectroscopic confirmation ensures the regioselectivity of the synthesis and the structural integrity of the final labeled compound. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| Vericiguat |

| Vericiguat-d3 |

| Vericiguat-d3 (hydrochloride) |

| Methyl-d3 (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate |

| trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate |

| Methyl-d3 iodide |

This table lists the chemical compounds mentioned in the article.

Advanced Analytical Methodologies and Bioanalytical Applications of Vericiguat D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique for the quantification of Vericiguat (B611664) and its isotopologues in biological samples. Its high sensitivity, specificity, and throughput make it the gold standard for pharmacokinetic and bioanalytical studies. iscientific.org

The development of robust LC-MS/MS methods for Vericiguat in non-human biological matrices, such as rat plasma, provides a direct blueprint for the analysis of Vericiguat-d3 (hydrochloride). The physicochemical properties of the deuterated and non-deuterated forms are nearly identical, meaning that chromatographic conditions and sample preparation procedures are transferable.

Published methods for Vericiguat quantification in rat plasma utilize Ultra-Performance Liquid Chromatography (UPLC-MS/MS) systems. researchgate.netsnv63.ru A common approach involves protein precipitation to extract the analyte from the plasma matrix, often using acetonitrile (B52724). snv63.ru Chromatographic separation is typically achieved on a C18 reversed-phase column under gradient elution conditions. researchgate.net

Method validation is performed according to regulatory guidelines, ensuring the reliability of the analytical data. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. Specificity is confirmed by the absence of interfering peaks from the biological matrix at the retention times of the analyte and its internal standard. researchgate.net Calibration curves for Vericiguat in plasma have demonstrated excellent linearity over concentration ranges such as 0.1 to 300 ng/mL and 0.5 to 1000 ng/mL. researchgate.netsnv63.ru Validation studies report intra- and inter-day precision and accuracy values within acceptable limits, typically less than 15%. researchgate.net

The table below summarizes typical parameters for an LC-MS/MS method for Vericiguat, which are applicable to Vericiguat-d3 (hydrochloride).

| Parameter | Typical Value / Condition |

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-phase C18 (e.g., XSelect® HSS T3, 2.1 × 100 mm, 2.5 µm) researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile researchgate.net |

| Elution | Gradient |

| Flow Rate | ~0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation with acetonitrile or methanol (B129727) snv63.runih.gov |

| Linearity Range | 0.1 - 1000 ng/mL researchgate.netsnv63.ru |

| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL researchgate.net |

This interactive table summarizes typical LC-MS/MS parameters derived from validated methods for Vericiguat analysis.

Vericiguat-d3 (hydrochloride) is a deuterium-labeled version of Vericiguat, specifically designed for use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). medchemexpress.cominvivochem.commedchemexpress.com IDMS is considered the gold standard for quantitative analysis as it provides the highest accuracy and precision. frontiersin.org

The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. nih.gov Vericiguat-d3 (hydrochloride) serves this purpose perfectly. Because it is chemically identical to the non-labeled Vericiguat, it behaves the same way during sample extraction, cleanup, chromatography, and ionization. hpst.cz Any sample loss or variation during these steps affects both the analyte and the internal standard equally.

The mass spectrometer can distinguish between the analyte (Vericiguat) and the stable isotope-labeled internal standard (Vericiguat-d3) due to the mass difference created by the three deuterium (B1214612) atoms. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. researchgate.net This ratiometric measurement effectively cancels out variations in sample recovery and instrument response, thereby correcting for potential errors and leading to highly reliable and robust results. frontiersin.orghpst.cz

Matrix Effects: One of the most significant challenges in bioanalysis by LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological matrix (like plasma or tissue homogenates) interfere with the ionization of the analyte, causing ion suppression or enhancement. hpst.cz This can lead to inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard like Vericiguat-d3 is the most effective strategy to compensate for matrix effects. hpst.cz Since Vericiguat-d3 co-elutes and has the same ionization characteristics as the native Vericiguat, it experiences the same degree of ion suppression or enhancement. frontiersin.orghpst.cz By using the response ratio for quantification, the variability introduced by the matrix effect is normalized, ensuring the accuracy of the measurement. nih.gov

Isotope Effects: Isotope effects refer to the differences in physical or chemical properties of a molecule that arise from having different isotopes of an atom. In the context of Vericiguat-d3, the primary consideration is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. For an internal standard, this is an advantageous property. It ensures that the internal standard is less susceptible to degradation during sample processing and analysis than its non-labeled counterpart, enhancing its stability and reliability as a standard. In chromatography, the substitution of hydrogen with deuterium can sometimes lead to slight shifts in retention time, but this is typically minimal and does not affect the ability of the internal standard to co-elute closely enough with the analyte to provide accurate correction. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable for derivatives)

Gas chromatography-mass spectrometry (GC-MS) is generally not a suitable technique for the direct analysis of Vericiguat-d3 (hydrochloride). Vericiguat is a relatively large (molecular weight ~426.4 g/mol for the parent compound), polar, and thermally labile molecule with low volatility. daicelpharmastandards.com These characteristics make it incompatible with standard GC analysis, which requires compounds to be volatile and thermally stable enough to be vaporized without decomposition in the heated injector port.

While chemical derivatization could theoretically be employed to create a more volatile and thermally stable derivative suitable for GC-MS, this approach is not favored. Derivatization adds complexity, time, and potential sources of error to the analytical workflow. mdpi.com Given that highly sensitive and specific LC-MS/MS methods are readily available and allow for direct analysis, they are the universally preferred approach for the quantification of Vericiguat and its deuterated analogues. researchgate.netsnv63.ru No published literature reports the application of GC-MS for the analysis of Vericiguat-d3 (hydrochloride) or its derivatives.

Application of Other Spectroscopic Techniques for Purity and Structural Confirmation in Research Settings

While LC-MS/MS is the primary tool for quantification, other spectroscopic techniques are essential for confirming the structure and assessing the purity of reference standards like Vericiguat-d3 (hydrochloride) in research and manufacturing settings.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. scholarsresearchlibrary.commdpi.com For Vericiguat-d3 (hydrochloride), an IR spectrum would provide a unique "fingerprint" confirming the presence of key structural components such as N-H bonds (from amine groups), C=O bonds (from the carbamate (B1207046) group), C-F bonds, and vibrations from the aromatic pyrazolopyridine and pyrimidine (B1678525) ring systems. daicelpharmastandards.comresearchgate.net When comparing the spectra of Vericiguat and Vericiguat-d3, they would be largely identical, but the IR spectrum for the d3-analog would exhibit characteristic C-D stretching vibrations at a lower frequency (wavenumber) than the corresponding C-H stretches, providing definitive confirmation of the isotopic labeling.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. scholarsresearchlibrary.com The technique is primarily used to analyze compounds containing chromophores (light-absorbing groups). The extensive conjugated ring system in Vericiguat acts as a strong chromophore, resulting in a characteristic UV absorption spectrum. mdpi.com Since the deuterium labeling in Vericiguat-d3 does not alter the electronic structure of the chromophore system, its UV-Vis spectrum would be virtually identical to that of the non-labeled Vericiguat. scholarsresearchlibrary.com This technique is useful for routine purity assessments and concentration determination in solutions, provided a reference standard and its extinction coefficient are available. mdpi.com

Preclinical Pharmacokinetic and Metabolic Research Leveraging Deuteration Non Human and in Vitro Systems

In Vitro Metabolic Stability and Metabolite Identification Using Deuterium (B1214612) Labeling

In vitro systems, such as hepatic microsomes and hepatocytes, are fundamental in early drug discovery to predict the metabolic clearance of a compound in vivo.

Studies using liver microsomes from various species have shown that Vericiguat (B611664) exhibits low turnover. fda.gov This suggests that the compound is relatively stable against oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which are abundant in microsomes. The primary reactions observed in these microsomal incubations include hydroxylations and oxidative dealkylation. fda.gov

In contrast, incubation studies with hepatocytes, which contain a broader array of drug-metabolizing enzymes including UDP-glucuronosyltransferases (UGTs), revealed that N-glucuronidation of the parent Vericiguat is a major metabolic pathway. fda.gov This process leads to the formation of the M1 metabolite, which is also a major metabolite found in humans. fda.gov The use of cryopreserved human hepatocytes is considered a more relevant in vitro model than liver microsomes for predicting in vivo metabolic clearance because they contain both Phase I and Phase II enzymes at physiological levels.

Table 1: Summary of In Vitro Metabolic Systems for Drug Metabolism Studies

| In Vitro System | Key Enzymes Present | Primary Metabolic Reactions Studied |

| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes | Oxidative metabolism (e.g., hydroxylation, dealkylation) |

| Hepatocytes | CYPs, UGTs, and other Phase I & II enzymes | Oxidative metabolism and conjugation (e.g., glucuronidation) |

For Vericiguat, the primary metabolite identified in preclinical in vitro systems is the N-glucuronide, designated as M1. fda.gov This metabolite is formed through the direct conjugation of glucuronic acid to the parent molecule. In addition to M1, metabolites resulting from hydroxylation and oxidative dealkylation have also been characterized. fda.gov The structural elucidation of these metabolites is typically achieved using high-resolution mass spectrometry (HR-MS) techniques.

While specific enzyme kinetic studies for Vericiguat-d3 (hydrochloride) are not available, the data for Vericiguat indicates that UGT enzymes play a significant role in its metabolism, leading to the formation of the M1 N-glucuronide. fda.gov Studies with recombinant UGT isoforms would be necessary to identify the specific UGTs involved in this pathway. The low turnover of Vericiguat in hepatic microsomes suggests that it is a poor substrate for the major CYP isoforms. fda.gov

In Vivo Disposition Studies in Animal Models Utilizing Labeled Compound

While no in vivo data for Vericiguat-d3 (hydrochloride) has been published, studies with radiolabeled Vericiguat have been conducted in animal models to understand its absorption, distribution, metabolism, and excretion (ADME).

Information regarding the specific absorption and distribution characteristics of Vericiguat in preclinical species from publicly available sources is limited. Such studies, typically using radiolabeled compounds, are crucial for determining tissue penetration and potential sites of accumulation.

In Wistar rats, the biotransformation of Vericiguat was examined in plasma, urine, feces, and bile. fda.gov The identified metabolites included the N-glucuronide (M1), which accounted for a small percentage of the total radioactivity in the plasma. fda.gov This indicates that while N-glucuronidation is a major metabolic pathway, other clearance mechanisms, including the excretion of the unchanged parent drug, are also important. The complete mass balance and excretion pathways would be determined by quantifying the radioactivity in urine and feces over time.

Tissue Distribution and Accumulation Profiling in Non-Human Organisms

Preclinical studies using radiolabeled vericiguat ([14C]-vericiguat) in rats provide foundational insights into its tissue distribution and accumulation patterns. Following oral administration, radioactivity was widely distributed throughout the rat body. nih.gov Vericiguat reached maximum plasma concentrations between one and three hours after being given orally. nih.gov

Elimination from most tissues was observed to be rapid. nih.gov Notably, penetration into the brain was minimal, indicating low permeability across the blood-brain barrier. nih.gov The clearance of vericiguat in preclinical models involved both unchanged excretion and metabolism. nih.gov In bile duct-cannulated rats that received an intravenous dose, a significant portion of the dose (30%) was excreted directly into the gastrointestinal tract as unchanged vericiguat. nih.gov The primary routes of elimination were through feces (81% in rats) and to a lesser extent, urine (11% in rats). nih.gov While these studies were conducted on the non-deuterated parent compound, the data serves as a critical baseline for predicting the distribution of deuterated analogs like Vericiguat-d3, as isotopic substitution typically does not dramatically alter fundamental physicochemical properties governing tissue permeation.

| Parameter | Findings in Rat Model with [14C]-Vericiguat | Citation |

|---|---|---|

| Distribution | Wide distribution of radioactivity after oral administration. | nih.gov |

| Time to Max. Plasma Concentration (Tmax) | 1-3 hours post-oral administration. | nih.gov |

| Blood-Brain Barrier Penetration | Minimal. | nih.gov |

| Elimination from Tissues | Rapid from most tissues. | nih.gov |

| Primary Route of Excretion | Feces (81% of radioactivity). | nih.gov |

| Secondary Route of Excretion | Urine (11% of radioactivity). | nih.gov |

| Direct GI Excretion (IV admin.) | Relevant proportion (30% of dose) excreted unchanged. | nih.gov |

Deuterium Kinetic Isotope Effects (KIE) on Metabolism and Disposition

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategy used in medicinal chemistry to influence a drug's pharmacokinetic profile. dovepress.comwikipedia.org This approach is grounded in the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Cleavage of a C-D bond requires more energy and thus can occur at a significantly lower rate if it is a rate-limiting step in a metabolic reaction. wikipedia.orgresearchgate.netportico.org This effect is particularly relevant for metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs and frequently involve the cleavage of a C-H bond as a rate-determining step. dovepress.complos.orgresearchgate.net By strategically placing deuterium at a "metabolic soft spot," it is possible to slow down the rate of metabolism, potentially leading to a longer drug half-life and increased systemic exposure. dovepress.comnih.gov

Mechanistic Insights into Rate-Limiting Metabolic Steps

The application of deuterium substitution in Vericiguat-d3 offers a powerful tool to investigate the mechanistic details of its biotransformation. Vericiguat is cleared predominantly through glucuronidation, a phase II metabolic process catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A1. d-nb.infonih.govnih.gov This pathway leads to the formation of an inactive N-glucuronide metabolite. nih.govdrugbank.com A much smaller fraction of vericiguat clearance (<5%) occurs via oxidative metabolism mediated by the cytochrome P450 system. nih.govdrugbank.com

The KIE is most pronounced when C-H bond cleavage is the rate-limiting step of a reaction. nih.govnih.gov In the case of vericiguat, the primary glucuronidation pathway does not involve the cleavage of a C-H bond and therefore is not expected to be significantly affected by deuteration. However, the minor oxidative pathway, managed by CYP enzymes, does involve such a step. researchgate.netnih.gov

| Metabolic Pathway | Primary Enzymes | Contribution to Clearance | Involvement of C-H Bond Cleavage | Expected Impact of Deuteration (KIE) | Citation |

|---|---|---|---|---|---|

| Glucuronidation (Phase II) | UGT1A9, UGT1A1 | Major (>95%) | No | Negligible | d-nb.infonih.govnih.gov |

| Oxidative Metabolism (Phase I) | CYP Enzymes | Minor (<5%) | Yes (rate-limiting step) | Significant KIE within this pathway | researchgate.netnih.govdrugbank.comnih.gov |

Modulation of Metabolic Switching Pathways

Metabolic switching is a phenomenon where blocking or slowing one metabolic pathway causes a drug's biotransformation to be rerouted through alternative pathways. osti.goviaea.orgosti.gov Deuteration can induce metabolic switching if it significantly retards a primary metabolic route, thereby increasing the formation of metabolites from secondary routes. osti.govjuniperpublishers.com

For Vericiguat-d3, deuteration at a site of oxidative metabolism could slow the rate of that specific CYP-mediated reaction. nih.gov This retardation could, in principle, cause a greater proportion of the parent compound to be shunted towards the dominant glucuronidation pathway. If a drug is metabolized by multiple alternate pathways, deuterium labeling can shift the metabolic profile. osti.govosti.gov In the case of vericiguat, where glucuronidation is already the major route, the practical effect of this switch might be subtle. However, it demonstrates a key principle of how deuteration can modulate metabolic flux. This directed modulation can be advantageous if an oxidative metabolite is associated with toxicity, as deuteration could reduce its formation. dovepress.com

The study of Vericiguat-d3 allows for a precise evaluation of these dynamics, confirming the roles and interplay of different enzyme systems in the drug's disposition.

| Compound | Metabolic Pathway | Relative Metabolic Flux (Conceptual) | Mechanism of Modulation | Citation |

|---|---|---|---|---|

| Vericiguat (non-deuterated) | Glucuronidation (UGT1A9/1A1) | ~95% | Baseline metabolic profile | d-nb.infonih.gov |

| Oxidative Metabolism (CYP) | ~5% | Baseline metabolic profile | nih.govdrugbank.com | |

| Vericiguat-d3 (deuterated at oxidative site) | Glucuronidation (UGT1A9/1A1) | >95% | Metabolic flux is shunted to this pathway due to KIE on the alternative route. | osti.govosti.govjuniperpublishers.com |

| Oxidative Metabolism (CYP) | <5% | Deuterium Kinetic Isotope Effect (KIE) slows this pathway by making C-D bond cleavage the rate-limiting step. | nih.govnih.gov |

Molecular and Cellular Mechanistic Studies of Soluble Guanylate Cyclase Sgc Stimulation in Vitro and Non Human in Vivo Models

Soluble Guanylate Cyclase (sGC) Activation and Modulation Studies

Vericiguat (B611664) is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. portico.orgacs.org This pathway is integral to regulating the cardiovascular system. portico.org Under normal conditions, NO produced by endothelial cells activates sGC in smooth muscle cells, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). portico.org However, in certain pathological states like heart failure, this signaling pathway is impaired due to reduced NO bioavailability and sGC desensitization. unimib.itnih.gov Vericiguat addresses this deficiency by directly stimulating sGC. researchgate.netresearchgate.net

Enzyme Kinetic Assays for sGC Activity (e.g., cGMP generation)

In vitro enzymatic assays have demonstrated that Vericiguat stimulates sGC in a concentration-dependent manner, independent of the presence of nitric oxide. portico.orgacs.org Studies on highly purified recombinant sGC revealed that Vericiguat concentrations ranging from 0.01 µM to 100 µM resulted in a 1.7-fold to 57.6-fold increase in enzyme activity. acs.orgsci-hub.se This direct stimulation leads to the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netresearchgate.net

The stimulatory effect of Vericiguat has also been confirmed in cellular models. In a Chinese hamster ovary (CHO) cell line engineered to overexpress rat sGC, Vericiguat stimulated the sGC reporter cell line with a half-maximal effective concentration (EC50) of 1005 ± 145 nM. acs.org

| Assay Type | Model System | Vericiguat Concentration | Fold Stimulation of sGC Activity | Citation |

| Enzymatic Assay | Purified recombinant sGC | 0.01 µM - 100 µM | 1.7 to 57.6 | acs.orgsci-hub.se |

| Cellular Assay | CHO cells overexpressing rat sGC | - | EC50: 1005 ± 145 nM | acs.org |

Ligand Binding Studies and Receptor Affinity Profiling

Vericiguat exerts its effect by binding directly to the sGC enzyme. drugbank.com Specifically, it binds to the beta-subunit of sGC at a site distinct from the nitric oxide binding site. researchgate.netdrugbank.com This binding stabilizes the enzyme in its active conformation. nih.gov Vericiguat primarily acts on the heme-containing, non-oxidized form of sGC. acs.org

Synergy with Nitric Oxide (NO) in sGC Activation

A key feature of Vericiguat's mechanism is its synergistic action with nitric oxide. portico.orgacs.org While Vericiguat can stimulate sGC on its own, its efficacy is significantly enhanced in the presence of NO. acs.org In enzymatic studies, the combination of Vericiguat (100 µM) and an NO donor (DEA/NO, 100 nM) led to a 341.6-fold increase in the specific activity of sGC above baseline, a much greater effect than either agent alone. acs.orgsci-hub.se

This synergy is also evident in cellular systems. In the sGC-overexpressing CHO cell line, the presence of the NO donor S-nitroso-N-acetyl-d,l-penicillamine (SNAP) at concentrations of 30 and 100 nM shifted the EC50 of Vericiguat to 39.0 ± 5.1 nM and 10.6 ± 1.7 nM, respectively, demonstrating increased potency. acs.org By stabilizing the binding of NO to sGC, Vericiguat enhances the enzyme's sensitivity to endogenous NO. researchgate.netsci-hub.se

| Condition | Model System | Vericiguat Concentration | NO Donor | Fold Stimulation of sGC Activity | EC50 of Vericiguat | Citation |

| Synergy | Purified recombinant sGC | 100 µM | DEA/NO (100 nM) | 341.6 | - | acs.orgsci-hub.se |

| Synergy | CHO cells overexpressing rat sGC | - | SNAP (30 nM) | - | 39.0 ± 5.1 nM | acs.org |

| Synergy | CHO cells overexpressing rat sGC | - | SNAP (100 nM) | - | 10.6 ± 1.7 nM | acs.org |

Downstream cGMP Signaling Pathway Modulation

The increased production of cGMP initiated by Vericiguat leads to the activation of downstream signaling cascades that mediate a variety of physiological effects, including smooth muscle relaxation, vasodilation, and inhibition of fibrosis and inflammation. nih.govencyclopedia.pubnih.gov

Activation of Protein Kinase G (PKG) and Substrate Phosphorylation

The primary effector of cGMP is cGMP-dependent protein kinase (PKG). nih.govmdpi.com The elevation of intracellular cGMP by Vericiguat leads to the activation of PKG. researchgate.netresearchgate.net Activated PKG then phosphorylates various downstream substrate proteins, which in turn leads to a cascade of cellular events. nih.gov In vitro studies using human aortic vascular smooth muscle cells demonstrated that Vericiguat could restore PKG activity that was impaired by high glucose conditions. researchgate.net This activation of the cGMP-PKG pathway is central to the therapeutic effects of Vericiguat, which include vasodilation and the reduction of cardiac hypertrophy and fibrosis. researchgate.netencyclopedia.pubjst.go.jp

Cellular Pathway Investigation in Relevant Cell Lines and Non-Human Primary Cells

The stimulation of soluble guanylate cyclase (sGC) by Vericiguat initiates a cascade of molecular events within various cell types, influencing gene expression, protein regulation, and ultimately, cellular behavior. In vitro and non-human in vivo studies have been instrumental in elucidating these intricate pathways.

Gene Expression and Protein Regulation Studies

Vericiguat's primary mechanism involves the potentiation of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. ijprajournal.com This pathway is often impaired in conditions like heart failure due to reduced NO bioavailability and decreased sGC activity. ijprajournal.comeuropa.eu Vericiguat directly stimulates sGC, leading to increased intracellular cGMP levels, which in turn modulates the expression and activity of various downstream proteins. europa.eunih.gov

In non-human models, particularly in studies involving doxorubicin-induced cardiomyopathy in rats, Vericiguat treatment has been shown to upregulate the cGMP-protein kinase G (PKG) signaling pathway. nih.gov This was evidenced by increased expression of PKG, a key downstream effector of cGMP. nih.gov Furthermore, Vericiguat treatment led to a significant increase in the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) protein, a critical regulator of antioxidant responses. nih.gov Conversely, the expression of the pro-apoptotic protein Bax was significantly decreased with Vericiguat treatment in this model. nih.gov

Studies using human cell lines have further detailed these regulatory effects. In human cardiomyocytes (AC-16 cells) and primary human skeletal muscle cells (HSkMC), Vericiguat treatment resulted in a significant increase in cGMP expression. nih.govresearchgate.net This was accompanied by a marked reduction in the expression of key components of the inflammasome pathway, including NLRP-3 and MyD-88. nih.govresearchgate.net Additionally, Vericiguat was found to downregulate the secretion of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, IL-8, CXCL-2, TGF-β, and IL-18 in these cell lines when exposed to doxorubicin. researchgate.netoup.com

In a mouse model of doxorubicin-induced muscle atrophy, Vericiguat administration restored the activity of the AKT/mTOR pathway, a crucial signaling cascade for protein synthesis. frontiersin.org This was demonstrated by the increased phosphorylation levels of AKT, mTOR, and their downstream targets p70S6K and 4EBP1. frontiersin.org

Investigations into bone metabolism using bone marrow-derived monocyte-macrophage lineage cells (BMMs) revealed that Vericiguat exerts dual effects on osteoclast differentiation, which is mediated by the bidirectional activation of the IκB-α/NF-κB signaling pathway. nih.gov

The table below summarizes the key findings on gene and protein regulation by Vericiguat in various non-human and in vitro models.

| Model System | Key Findings |

| Doxorubicin-induced cardiomyopathy rats | Upregulation of cGMP-PKG signaling and Nrf2 protein expression; downregulation of Bax protein expression. nih.gov |

| Human cardiomyocytes (AC-16) and skeletal muscle cells (HSkMC) | Increased cGMP expression; decreased NLRP-3 and MyD-88 expression; downregulation of pro-inflammatory cytokines and chemokines. nih.govresearchgate.netoup.com |

| Doxorubicin-induced muscle atrophy mice | Activation of the AKT/mTOR pathway (increased phosphorylation of AKT, mTOR, p70S6K, 4EBP1). frontiersin.org |

| Bone marrow-derived monocyte-macrophages (BMMs) | Bidirectional modulation of the IκB-α/NF-κB signaling pathway. nih.gov |

| Angiotensin II-infused mice | Attenuation of AngII-induced upregulation of Nppa, Nppb, Myh7, Col1a1, Col3A1, and Tgfb1 mRNA levels. nih.gov |

| Neonatal rat cardiomyocytes | Reduction of AngII-induced cardiac hypertrophy-associated gene expression; attenuation of AngII-induced phosphorylation of ERK 1/2 and p38 MAPK. nih.gov |

Cellular Response and Phenotypic Assays (e.g., smooth muscle relaxation, proliferation, apoptosis)

The modulation of gene and protein expression by Vericiguat translates into significant cellular responses. A primary and well-documented effect is the relaxation of vascular smooth muscle. ijprajournal.com By increasing intracellular cGMP, Vericiguat promotes vasodilation. ijprajournal.com Studies on isolated mouse aortic rings demonstrated that Vericiguat could reverse the impaired acetylcholine-mediated relaxation caused by high glucose conditions. researchgate.net

In the context of cardiotoxicity, Vericiguat has demonstrated significant cytoprotective and anti-apoptotic effects. nih.govresearchgate.net In human cardiomyocytes and skeletal muscle cells exposed to doxorubicin, pre-treatment with Vericiguat led to a reduction in cytotoxicity and apoptosis. nih.govresearchgate.net This was confirmed by TUNEL assays and measurements of cytochrome C release. nih.gov Similarly, in a rat model of doxorubicin-induced cardiomyopathy, Vericiguat treatment effectively reduced myocardial cell atrophy, fibrosis, and apoptosis. nih.gov

Regarding cellular proliferation and differentiation, Vericiguat has shown varied effects depending on the cell type. In a study on bone metabolism, Vericiguat exhibited dual, dose-dependent effects on the fusion and bone resorption activity of osteoclasts. nih.gov In MC3T3-E1 and RAW264.7 cells, Vericiguat was investigated for its role in osteoblast and osteoclast differentiation in the context of iron overload. researchgate.net

The table below provides a summary of the observed cellular responses to Vericiguat in different experimental settings.

| Cellular Response | Model System | Key Findings |

| Smooth Muscle Relaxation | Isolated mouse aortic rings | Reversed high glucose-impaired acetylcholine-mediated vasorelaxation. researchgate.net |

| Cytoprotection | Human cardiomyocytes (AC-16) and skeletal muscle cells (HSkMC) | Exhibited significant cytoprotective effects against doxorubicin-induced damage. nih.govresearchgate.net |

| Anti-apoptosis | Human cardiomyocytes (AC-16), skeletal muscle cells (HSkMC), and doxorubicin-induced cardiomyopathy rats | Reduced apoptosis as shown by TUNEL assays, decreased cytochrome C release, and histological analysis. nih.govnih.govresearchgate.net |

| Osteoclast Differentiation and Function | Bone marrow-derived monocyte-macrophages (BMMs) | Showed dual, dose-dependent effects on osteoclast fusion and bone resorption. nih.gov |

| Oxidative Stress | Angiotensin II-infused mice and neonatal rat cardiomyocytes | Suppressed myocardial oxidative stress. nih.gov |

| Cardiac Remodeling | Angiotensin II-infused mice | Ameliorated AngII-induced cardiac hypertrophy and fibrosis. nih.gov |

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations of Vericiguat (B611664) with sGC

Vericiguat functions as a direct stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. nih.govresearchgate.net Molecular docking and dynamics simulations are powerful computational tools used to elucidate the binding interactions between a ligand, such as Vericiguat, and its protein target, sGC.

Molecular docking studies predict the preferred orientation of Vericiguat when it binds to the sGC enzyme. These simulations help to identify the specific amino acid residues within the sGC binding pocket that are crucial for the interaction. nih.gov Although specific docking studies for Vericiguat are not extensively published in the public domain, the discovery of Vericiguat involved optimizing structure-activity relationships, suggesting that such computational models were likely integral to its design. acs.orgacs.org The binding of Vericiguat to sGC is known to occur at a site distinct from the NO-binding heme domain, allowing it to stimulate the enzyme both independently of and in synergy with NO. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the Vericiguat-sGC complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the binding interaction, and the role of solvent molecules. For Vericiguat, MD simulations could illustrate how its binding allosterically modulates the enzyme's catalytic activity, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

Table 1: Key Concepts in Molecular Modeling of Vericiguat-sGC Interaction

| Computational Technique | Application to Vericiguat-sGC | Insights Gained |

|---|---|---|

| Molecular Docking | Predicts the binding pose of Vericiguat in the sGC active site. | Identifies key amino acid interactions and informs on the initial binding hypothesis. |

| Molecular Dynamics | Simulates the time-evolution of the Vericiguat-sGC complex. | Assesses the stability of the binding pose and reveals dynamic conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the development of Vericiguat, QSAR studies would have been vital in optimizing the lead compounds to enhance their potency as sGC stimulators. nih.gov By analyzing a series of analogues, researchers can identify the physicochemical properties and structural features that are critical for activity. mdpi.com

Structure-Metabolism Relationship (SMR) studies focus on understanding how the chemical structure of a compound influences its metabolic fate. For Vericiguat, which is primarily metabolized by glucuronidation via UGT1A9 and UGT1A1, SMR studies would help in predicting the sites of metabolism and the potential for drug-drug interactions. nih.govnih.gov The design of Vericiguat aimed to decrease oxidative metabolism, which was a limitation of earlier sGC stimulators, highlighting the importance of SMR in its development. acs.orgacs.org

Table 2: Application of QSAR and SMR in Vericiguat Development

| Study Type | Focus | Example Application for Vericiguat |

|---|---|---|

| QSAR | Correlation of chemical structure with biological activity. | Optimization of the pyrazolopyridine core and substituents to maximize sGC stimulation. |

| SMR | Correlation of chemical structure with metabolic pathways. | Modification of the molecular structure to minimize CYP-mediated metabolism and favor glucuronidation. |

In Silico Prediction of Pharmacokinetic Parameters and Metabolic Pathways

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby reducing the need for extensive animal testing and accelerating the development process. For Vericiguat, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its pharmacokinetic profile. researchgate.netresearchgate.net

These models incorporate in vitro data and physiological parameters to predict the drug's behavior in the body. PBPK modeling has been used to assess the impact of co-administered drugs on Vericiguat's exposure and to predict its pharmacokinetics in various patient populations. nih.govresearchgate.net The models have successfully described the observed pharmacokinetic data for Vericiguat and its inactive N-glucuronide metabolite. researchgate.net

Computational tools can also predict the primary metabolic pathways. For Vericiguat, these tools would corroborate the experimental findings that glucuronidation is the major metabolic route, with less than 5% of its clearance attributed to cytochrome P450 (CYP) enzymes. nih.govnih.gov

Table 3: Predicted vs. Observed Pharmacokinetic Parameters of Vericiguat

| Parameter | In Silico Prediction (Conceptual) | Observed Clinical Data |

|---|---|---|

| Bioavailability | High | ~93% when taken with food nih.govnih.gov |

| Half-life | Long | Approximately 30 hours in patients with heart failure nih.govnih.gov |

| Metabolism | Primarily UGT-mediated glucuronidation | Major pathway is glucuronidation by UGT1A9 and UGT1A1 nih.govnih.gov |

| CYP Involvement | Minor | <5% of metabolism nih.gov |

Computational Studies of Deuterium (B1214612) Isotope Effects on Reaction Rates and Binding Affinities

The substitution of hydrogen with its heavier isotope, deuterium (D), can alter the physicochemical properties of a molecule, leading to what is known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction, as the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond, requiring more energy to break. wikipedia.org

For Vericiguat-d3, where three hydrogen atoms are replaced by deuterium, computational studies can predict the impact of this substitution on its metabolic stability. Since Vericiguat's metabolism is primarily through glucuronidation and not C-H bond-breaking oxidation, a significant KIE on its metabolic rate is less likely. However, deuteration can sometimes lead to metabolic switching, where an alternative metabolic pathway becomes more prominent. nih.gov Computational models can help predict such changes. nih.gov

Deuterium substitution can also influence binding affinities through equilibrium isotope effects (EIEs), although these effects are generally smaller than KIEs. nih.govescholarship.org These effects arise from changes in vibrational energies upon binding. nih.gov Computational methods can be employed to calculate the free energy of binding for both the deuterated and non-deuterated forms of Vericiguat to sGC, thereby predicting any change in binding affinity. nih.gov While a significant alteration in binding affinity for Vericiguat-d3 is not expected, computational analysis provides a theoretical framework to investigate this possibility. nih.gov

Table 4: Theoretical Impact of Deuteration on Vericiguat

| Property | Expected Effect of Deuteration | Rationale | Computational Approach |

|---|---|---|---|

| Metabolic Rate | Minimal to no change | Primary metabolism is not C-H bond cleavage. | Quantum mechanics (QM) calculations to determine the activation energies of potential metabolic reactions. |

| Binding Affinity | Likely negligible change | Isotope effects on non-covalent interactions are typically small. | Free energy perturbation (FEP) or thermodynamic integration (TI) calculations. |

Vericiguat D3 Hydrochloride As a Research Tool and Reference Standard

Utilization in Preclinical Drug Discovery and Development as an Analytical Standard

In the realm of preclinical drug discovery, Vericiguat-d3 (hydrochloride) is indispensable for the accurate measurement of Vericiguat (B611664) concentrations in complex biological matrices. daicelpharmastandards.comijarsct.co.in Its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.gov

The development of robust analytical methods is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. ijarsct.co.in By adding a known quantity of Vericiguat-d3 (hydrochloride) to study samples, researchers can correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results. synzeal.comdaicelpharmastandards.com

Detailed preclinical investigations have relied on such methodologies to characterize the metabolic fate of Vericiguat. nih.gov For instance, studies using human hepatocytes and liver microsomes have elucidated the primary metabolic pathways, identifying glucuronidation as a major route of clearance. nih.gov These studies are fundamental to understanding potential drug-drug interactions and informing clinical trial design. nih.gov

Below is a table summarizing the key analytical parameters often associated with the use of Vericiguat-d3 (hydrochloride) as an internal standard in preclinical research.

| Parameter | Description | Typical Application |

|---|---|---|

| Molecular Formula | C19H13D3F2N8O2 | Identity confirmation |

| Molecular Weight | 429.4 g/mol | Mass spectrometry settings |

| Isotopic Purity | Typically >99% | Ensuring minimal interference from the unlabeled compound |

| Chemical Purity | Typically >98% | Assessing the quality of the reference standard |

| Retention Time | Slightly shifted from Vericiguat in chromatographic separations | Distinguishing the internal standard from the analyte |

Application in Basic Biological and Biochemical Research Assays for Pathway Probing

Vericiguat-d3 (hydrochloride) also finds application in basic research aimed at understanding the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. revclinesp.es As a stable isotope-labeled analog of Vericiguat, it can be used as a tracer in various in vitro and in vivo experimental setups to probe the mechanism of action and downstream effects of sGC stimulation. medchemexpress.cominvivochem.com

Researchers can employ Vericiguat-d3 (hydrochloride) to:

Investigate the binding kinetics of Vericiguat to sGC.

Trace the metabolic fate of the compound in different cell types or tissues.

Quantify the levels of Vericiguat in competitive binding assays.

These studies contribute to a deeper understanding of the physiological and pathophysiological roles of the NO-sGC-cGMP pathway, which is implicated in various cardiovascular conditions. revclinesp.es The precise quantification afforded by the use of a deuterated standard is essential for generating reliable data in these sensitive assays.

Role in Interlaboratory Standardization and Quality Control Methodologies

The availability of a well-characterized reference standard like Vericiguat-d3 (hydrochloride) is crucial for ensuring consistency and comparability of results across different laboratories and analytical platforms. synzeal.comsynzeal.com In the pharmaceutical industry, robust quality control (QC) measures are mandatory to guarantee the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. nih.govfda.gov

Vericiguat-d3 (hydrochloride) serves as a reference material for:

Method validation: Establishing the performance characteristics of new analytical methods for Vericiguat, such as specificity, linearity, accuracy, and precision. synzeal.comnih.gov

Routine quality control: As a component of system suitability tests to ensure the analytical system is performing correctly before analyzing samples. synzeal.com

Stability studies: To accurately quantify the degradation of Vericiguat under various stress conditions, helping to establish appropriate storage conditions and shelf-life for the drug product. nih.gov

The use of a common reference standard facilitates the transfer of analytical methods between different sites and supports regulatory submissions by providing a basis for consistent product quality. synzeal.comsynzeal.com

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Strategies for Enhanced Research Probes

The synthesis of deuterated compounds is central to creating precise research probes and internal standards. While methods exist, the development of more efficient, selective, and versatile deuteration strategies remains a key research focus. researchgate.net The goal is to introduce deuterium (B1214612) into specific molecular positions under mild conditions, which is particularly important for complex bioactive molecules. rsc.orgresearchgate.net

Recent breakthroughs in this area include:

Catalytic Hydrogen Isotope Exchange (HIE): This is the most direct method for deuteration, involving the exchange of hydrogen for deuterium on a pre-existing molecular scaffold. acs.org Advances are being made using various catalysts, including platinum group metals, ruthenium, and even earth-abundant metals, to improve regioselectivity and efficiency. researchgate.netjst.go.jp Photocatalytic HIE is also emerging as a powerful technique that uses light to drive deuteration under gentle conditions. researchgate.net

Reductive and Dehalogenative Deuteration: These methods involve the reduction of functional groups (like alkenes or ketones) or the replacement of halogens with deuterium atoms. nih.gov Novel strategies in this domain include cobalt/photoredox dual catalysis for the deuteration of unactivated alkenes. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for deuteration is gaining traction. researchgate.net This approach avoids potentially contaminating metal catalysts and can offer high levels of deuterium incorporation under mild conditions, as demonstrated in the α-deuteration of ketones using D₂O as the deuterium source. researchgate.netrsc.org

These advanced synthetic methods will enable the creation of a wider array of selectively deuterated research probes, potentially with improved metabolic stability or unique properties for advanced analytical studies. rsc.orginformaticsjournals.co.innih.gov

Integration of Omics Technologies with Deuterium Labeling for Systems-Level Understanding

The effect of sGC modulation extends across complex biological networks. To capture this complexity, researchers are increasingly integrating deuterium labeling with "omics" technologies like metabolomics and proteomics. This approach provides a systems-level view of the metabolic and cellular consequences of pathway modulation.

Proteomics: Deuterium labeling, particularly through the administration of heavy water (D₂O), allows for the analysis of proteome-wide protein turnover kinetics. nih.govbiorxiv.org As new proteins are synthesized, deuterium from D₂O is incorporated into non-essential amino acids, which are then built into proteins. nih.gov By using mass spectrometry to measure the rate of deuterium incorporation, researchers can determine the synthesis and degradation rates of thousands of proteins simultaneously. oup.com This technique could be applied to understand how sGC stimulation affects protein dynamics in various tissues like the heart, kidneys, or liver.

Metabolomics: Deuterated compounds are invaluable as stable isotope tracers to map metabolic pathways. simsonpharma.com By introducing a deuterated substrate, researchers can track its conversion through various metabolic steps, providing direct insight into pathway flux. researchgate.net The use of deuterated internal standards, such as Vericiguat-d3, is crucial for ensuring the accuracy of these quantitative studies. acs.org However, a persistent challenge is the chromatographic deuterium effect (CDE), where deuterated compounds may separate slightly differently from their non-deuterated counterparts during liquid chromatography, which requires careful method optimization. acs.org

Combining these omics approaches can reveal how sGC modulation impacts broader cellular processes, from energy metabolism to protein synthesis, offering a more holistic understanding than traditional targeted assays. thermofisher.com

Advancements in Analytical Techniques for Trace Analysis and In Vivo Imaging Using Deuterated Compounds

The ability to detect and quantify deuterated compounds with high sensitivity and spatial resolution is critical for research. Innovations in analytical instrumentation are opening new frontiers for in vivo studies.

Mass Spectrometry (MS): Tandem mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), remains the gold standard for the quantification of drugs and their metabolites in biological samples. danaher.comamericanpharmaceuticalreview.com Ongoing developments focus on creating more robust and accessible methods for analyzing deuterated isotopologues, even using nominal mass instruments commonly found in quality control labs. acs.org Hydrogen-deuterium exchange (HDX) coupled with MS is a powerful technique for studying protein conformation and drug-protein interactions. thermofisher.comdanaher.com

Deuterium MRI (DMI): A significant emerging technology is deuterium magnetic resonance imaging (DMI), a non-invasive method for imaging the distribution and metabolism of deuterated compounds in vivo. oup.commdpi.com By administering a deuterated probe, such as deuterated glucose or water, researchers can generate metabolic maps and observe biochemical processes in real-time without the need for ionizing radiation. plos.orgresearchgate.net This technique has shown promise for monitoring renal and lymphatic system activity and could be adapted to track the distribution and target engagement of deuterated sGC modulators or their metabolic products in preclinical models. acs.org

These analytical advancements will allow for more detailed and dynamic studies, providing a clearer picture of how compounds like Vericiguat (B611664) behave in a biological system and exert their effects. wiseguyreports.com

Exploring the Broader Biological Roles of sGC Modulation Beyond Current Understandings in Experimental Models

While the role of the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway in vasodilation is well-established, research continues to uncover its involvement in a much broader range of physiological and pathophysiological processes. nih.govfrontiersin.orgtandfonline.com The use of sGC modulators in experimental models is key to exploring these new functions.

Emerging areas of investigation include:

Kidney Disease: There is growing evidence that downregulation of the NO/sGC/cGMP pathway contributes to chronic kidney disease (CKD). mdpi.com Preclinical studies show that sGC stimulators and activators can exert renoprotective effects by improving renal blood flow and reducing fibrosis and inflammation. nih.govresearchgate.net

Liver Disease and Metabolic Disorders: The sGC pathway is being investigated as a therapeutic target for non-alcoholic steatohepatitis (NASH) and liver fibrosis. insphero.com Studies in human liver microtissue models have shown that sGC stimulation can reduce hallmark symptoms of fatty liver disease. insphero.com

Fibrosis and Inflammation: Beyond specific organs, the cGMP pathway plays a fundamental role in regulating fibrosis and inflammation. ersnet.org sGC modulators have shown anti-fibrotic effects in preclinical models of skin and cardiac fibrosis. ersnet.org

Novel Cellular Functions: Research is also delving into more fundamental aspects of sGC biology. This includes evidence for a novel nitrite (B80452) reductase activity, suggesting sGC may be able to activate itself by generating NO from nitrite. rsc.org Furthermore, studies are exploring potential independent roles for the individual sGC subunits (α and β) in processes like cancer, beyond their canonical role as a heterodimer. mdpi.com

Exploring these diverse biological roles requires precise and reliable research tools. Deuterated probes and standards are indispensable for the preclinical and clinical studies that will define the future therapeutic landscape for sGC modulators. tandfonline.com

Q & A

Q. What is the role of deuterium substitution in Vericiguat-d3 hydrochloride, and how does it enhance analytical methodologies in pharmacokinetic studies?

Vericiguat-d3, a deuterated analog of Vericiguat, is primarily used as an internal standard in mass spectrometry to improve quantification accuracy. The deuterium atoms reduce isotopic interference, enabling precise differentiation between the analyte and endogenous compounds. Methodologically, researchers should:

- Calibrate instruments using deuterated vs. non-deuterated standards to establish retention time differences.

- Validate assays for specificity, linearity, and sensitivity per FDA/ICH guidelines .

- Cross-validate with non-deuterated Vericiguat in biological matrices (e.g., plasma, tissue homogenates) to confirm stability under experimental conditions .

Q. How does Vericiguat-d3’s mechanism of action as a soluble guanylate cyclase (sGC) stimulator influence experimental model selection for cardiovascular studies?

Vericiguat-d3 activates sGC independently of nitric oxide (NO), making it suitable for studying heart failure with reduced NO bioavailability. Key methodological considerations include:

- Using ischemia-reperfusion injury models or in vitro cardiomyocyte systems under oxidative stress to mimic pathological conditions.

- Measuring cyclic GMP (cGMP) levels as a primary endpoint via ELISA or LC-MS/MS to quantify target engagement .

- Comparing results with non-deuterated Vericiguat to assess isotopic effects on pharmacodynamics .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic data for Vericiguat-d3 across different in vivo models (e.g., rodents vs. primates)?

Discrepancies often arise from species-specific metabolic pathways or differences in sGC expression. To address this:

- Conduct comparative ADME studies with radiolabeled Vericiguat-d3 to track metabolite profiles.

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences, incorporating parameters like tissue distribution coefficients and enzyme kinetics .

- Validate findings via microdosing trials in non-human primates to assess translational relevance .

Q. What experimental design strategies are critical for evaluating Vericiguat-d3 in combination therapies for chronic heart failure?

Combination studies require rigorous control of drug-drug interactions and synergistic effects. Recommended approaches include:

- Factorial design : Test Vericiguat-d3 with standard therapies (e.g., ACE inhibitors, beta-blockers) at varying doses to identify additive vs. synergistic effects.

- Endpoint stratification : Use echocardiography (ejection fraction) and biomarkers (NT-proBNP, troponin) to differentiate hemodynamic vs. structural improvements.

- Statistical powering : Account for potential variability in cGMP responses using pre-trial pilot data to determine cohort sizes .

Q. How should researchers optimize protocols for detecting Vericiguat-d3 in heterogeneous biological samples (e.g., fibrotic vs. non-fibrotic cardiac tissue)?

Tissue heterogeneity impacts extraction efficiency and detection limits. Methodological optimizations:

- Use laser capture microdissection to isolate fibrotic regions before LC-MS/MS analysis.

- Validate extraction buffers (e.g., acetonitrile:water with 0.1% formic acid) for recovery rates >85% in collagen-dense matrices.

- Apply matrix-matched calibration curves to correct for ion suppression in mass spectrometry .

Data Contradiction and Validation

Q. What steps can be taken to resolve inconsistencies in reported sGC activation thresholds for Vericiguat-d3 across independent studies?

- Standardize assay conditions : Control pH, redox state (e.g., glutathione levels), and co-factor availability (e.g., ATP/Mg²⁺) during in vitro sGC activity assays.

- Cross-validate with orthogonal methods : Compare fluorometric cGMP assays with radioimmunoassays to rule out platform-specific biases.

- Meta-analysis : Aggregate raw data from published studies (e.g., via FAIR principles) to identify confounding variables (e.g., cell passage number, animal age) .

Safety and Compliance

Q. What safety protocols are essential when handling Vericiguat-d3 hydrochloride in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure.

- Store lyophilized Vericiguat-d3 at -20°C under inert gas (argon) to prevent deuterium exchange with ambient moisture.

- Dispose of waste via certified biohazard contractors, adhering to EPA guidelines for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.